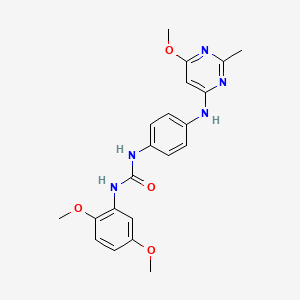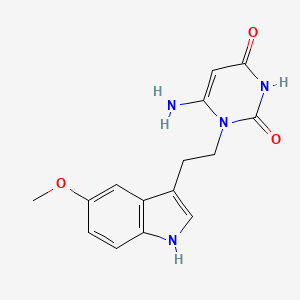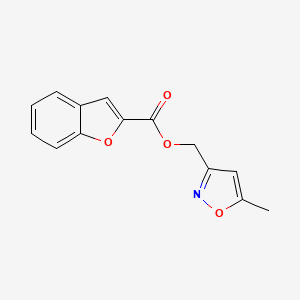![molecular formula C22H30Cl2N2O5 B2865262 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride CAS No. 474002-05-6](/img/structure/B2865262.png)
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a methoxyphenoxy group, which could potentially contribute to its biological activity. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds, including some drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their connection via the appropriate linkers. The exact method would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt multiple conformations, and the overall shape of the molecule would be influenced by the positions of the other groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the methoxyphenoxy group. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperazine ring could potentially make it more soluble in water, while the methoxyphenoxy group could potentially increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of compounds with structures related to 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride, focusing on their biological activities. For instance, Bektaş et al. (2007) investigated the antimicrobial activities of novel triazole derivatives, which include compounds synthesized from various primary amines, indicating their potential use in developing antimicrobial agents (Bektaş et al., 2007).
Antidepressant and Serotonergic Activity
Martínez et al. (2001) synthesized new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, suggesting their use in creating new classes of antidepressant drugs. This highlights the significance of structural elements in modulating receptor and transporter interactions, potentially informing the design of compounds with specific pharmacological profiles (Martínez et al., 2001).
Anticancer Activity
Lv et al. (2019) described the synthesis, crystal structure, and in vitro anticancer activities of a heterocyclic compound against human bone cancer cell lines. This study exemplifies the potential therapeutic applications of such compounds in oncology, including the molecular docking investigations to understand their mechanisms of action (Lv et al., 2019).
Mecanismo De Acción
Target of Action
The specific targets would depend on the structure and functional groups of the compound .
Mode of Action
The mode of action of this compound is not directly available from the search results. Generally, compounds interact with their targets through various mechanisms such as competitive inhibition, allosteric modulation, or covalent bonding. The exact mode of action would depend on the compound’s structure and its target .
Biochemical Pathways
These effects could include the activation or inhibition of certain signaling pathways, changes in gene expression, or alterations in cellular metabolism .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be a consequence of the compound’s interaction with its targets and its influence on biochemical pathways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.2ClH/c1-26-19-3-5-20(6-4-19)27-15-18(25)14-24-10-8-23(9-11-24)13-17-2-7-21-22(12-17)29-16-28-21;;/h2-7,12,18,25H,8-11,13-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVCASIHGPPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)



![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)


![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)
